molecular formula C10H12ClFO3S B13525629 3-(3-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride

3-(3-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride

Cat. No.: B13525629
M. Wt: 266.72 g/mol
InChI Key: QHHJGLVZHFLLHE-UHFFFAOYSA-N
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Description

3-(3-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is an organic compound with a complex structure that includes a fluorophenoxy group, a methylpropane backbone, and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-fluorophenol with 2-methylpropane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is unique due to its combination of a fluorophenoxy group and a sulfonyl chloride functional group. This combination imparts specific reactivity that is valuable in various synthetic and industrial applications.

Properties

Molecular Formula

C10H12ClFO3S

Molecular Weight

266.72 g/mol

IUPAC Name

3-(3-fluorophenoxy)-2-methylpropane-1-sulfonyl chloride

InChI

InChI=1S/C10H12ClFO3S/c1-8(7-16(11,13)14)6-15-10-4-2-3-9(12)5-10/h2-5,8H,6-7H2,1H3

InChI Key

QHHJGLVZHFLLHE-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC(=CC=C1)F)CS(=O)(=O)Cl

Origin of Product

United States

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